tert-butyl N-methyl-N-[1-(4-sulfamoylphenyl)ethyl]carbamate
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Overview
Description
tert-Butyl N-methyl-N-[1-(4-sulfamoylphenyl)ethyl]carbamate: is a synthetic organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a tert-butyl carbamate group, a methyl group, and a sulfamoylphenyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-methyl-N-[1-(4-sulfamoylphenyl)ethyl]carbamate typically involves multiple steps, including amination, reduction, esterification, and condensation reactions. One common synthetic route starts with the reaction of 1-methyl-1H-pyrazol-5-amine with various reagents to introduce the necessary functional groups . The overall yield of this synthetic route can be around 59.5% .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Key steps include the protection of amino groups, reduction of intermediates, and final condensation to form the desired product .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-methyl-N-[1-(4-sulfamoylphenyl)ethyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-methyl-N-[1-(4-sulfamoylphenyl)ethyl]carbamate is used as an intermediate in the synthesis of more complex molecules. Its functional groups make it a valuable building block for creating diverse chemical structures .
Biology: In biological research, this compound can be used to study enzyme interactions and protein modifications. Its sulfamoyl group can interact with various biological targets, providing insights into biochemical pathways .
Medicine: Its structural features allow it to be modified into pharmacologically active compounds, which can be used to treat various diseases .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its versatility makes it suitable for various applications, including the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of tert-butyl N-methyl-N-[1-(4-sulfamoylphenyl)ethyl]carbamate involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, affecting their activity and function. The carbamate group can also participate in covalent bonding with biological molecules, leading to modifications that alter their behavior .
Comparison with Similar Compounds
- tert-Butyl N-methyl-N-[1-(4-methoxyphenyl)ethyl]carbamate
- tert-Butyl N-methyl-N-[1-(4-chlorophenyl)ethyl]carbamate
- tert-Butyl N-methyl-N-[1-(4-nitrophenyl)ethyl]carbamate
Uniqueness: tert-Butyl N-methyl-N-[1-(4-sulfamoylphenyl)ethyl]carbamate is unique due to its sulfamoyl group, which imparts distinct chemical and biological properties. This group allows for specific interactions with biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
tert-butyl N-methyl-N-[1-(4-sulfamoylphenyl)ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O4S/c1-10(16(5)13(17)20-14(2,3)4)11-6-8-12(9-7-11)21(15,18)19/h6-10H,1-5H3,(H2,15,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDSXHFFFVWJTIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)S(=O)(=O)N)N(C)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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